1-Bromo-4-(2-methylbutan-2-yl)benzene
Overview
Description
1-Bromo-4-(2-methylbutan-2-yl)benzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromine atom is substituted at the para position relative to a tert-butyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-(2-methylbutan-2-yl)benzene is the benzene ring structure in organic molecules. The benzene ring is a key component in many biological molecules and plays a crucial role in various biochemical reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two main steps:
- Step 1 : The electrophile (in this case, the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate known as a benzenonium ion .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
Like other similar compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context and the other molecules involved. Given its mode of action, it could potentially alter the structure of target molecules and affect their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the rate and outcome of the electrophilic aromatic substitution reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-methylbutan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(2-methylbutan-2-yl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the para position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-methylbutan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.
Coupling: Biaryl compounds are commonly formed.
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Scientific Research Applications
1-Bromo-4-(2-methylbutan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the preparation of polymers and advanced materials.
Pharmaceutical Research: The compound can be a building block for the synthesis of potential drug candidates.
Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(butan-2-yl)benzene
- 1-Bromo-4-(tert-butyl)benzene
- 1-Bromo-4-(isopropyl)benzene
Uniqueness
1-Bromo-4-(2-methylbutan-2-yl)benzene is unique due to the presence of the 2-methylbutan-2-yl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
1-bromo-4-(2-methylbutan-2-yl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXZAZLODXDXSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57263-21-5 | |
Record name | 1-bromo-4-(2-methylbutan-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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